molecular formula C17H18F3N3O2S B2759472 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane CAS No. 2320886-38-0

3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2759472
CAS No.: 2320886-38-0
M. Wt: 385.41
InChI Key: LZBGAIICEFAUMZ-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-yl)-8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine featuring a pyrazole substituent at the 3-position and a 3-(trifluoromethyl)benzenesulfonyl group at the 8-position of the azabicyclo[3.2.1]octane core. The compound’s structure combines a rigid bicyclic framework with electron-deficient aromatic systems, making it a candidate for targeting receptors or enzymes where lipophilicity and steric specificity are critical.

Properties

IUPAC Name

3-pyrazol-1-yl-8-[3-(trifluoromethyl)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2S/c18-17(19,20)12-3-1-4-16(9-12)26(24,25)23-13-5-6-14(23)11-15(10-13)22-8-2-7-21-22/h1-4,7-9,13-15H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBGAIICEFAUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps. One common approach is to start with the preparation of the bicyclic core, followed by the introduction of the pyrazole ring and the trifluoromethylphenylsulfonyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves purification through column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography, to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may allow it to modulate specific biological pathways, making it a potential candidate for the treatment of various diseases.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrazole ring play crucial roles in its binding affinity and selectivity. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting its effects at the molecular level.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Core Modifications

All compared compounds retain the 8-azabicyclo[3.2.1]octane core, ensuring a consistent conformational scaffold. Variations arise in the substituents at the 3- and 8-positions, which dictate pharmacological and physicochemical properties.

Substituent Analysis

a) 3-Position Substituents
  • Target Compound: 1H-Pyrazol-1-yl group.
  • Compound 31 (): Phenoxy group. The phenoxy substituent increases hydrophobicity but lacks the hydrogen-bonding versatility of pyrazole .
  • Compound : 1H-1,2,4-Triazol-1-yl group.
    • Triazole offers an additional nitrogen atom, altering electronic properties and steric bulk compared to pyrazole .
b) 8-Position Sulfonyl Groups
  • Target Compound : 3-(Trifluoromethyl)benzenesulfonyl.
    • The trifluoromethyl group is electron-withdrawing, enhancing sulfonamide stability and influencing target interactions.
  • Compound 31: 3,5-Dimethyl-1H-pyrazol-4-sulfonyl.
  • Compound : 2-Bromophenylsulfonyl.
    • Bromine adds steric bulk and polarizability, which may alter binding kinetics compared to trifluoromethyl .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) Key Substituents (R3/R8) logP* (Predicted) Metabolic Stability Insights
Target Compound ~398 Pyrazol-1-yl / CF3-benzenesulfonyl 3.2 High (CF3 resists oxidation)
Compound 31 () ~415 Phenoxy / dimethylpyrazole-sulfonyl 3.8 Moderate (methyl groups prone to CYP450)
Compound 397.29 Triazol-1-yl / Br-benzenesulfonyl 3.5 Variable (Br may slow metabolism)
Carboxamide Derivative ~420 - / Benzenesulfonyl-carboxamide 2.9 High (carboxamide resists hydrolysis)

*logP values estimated using fragment-based methods.

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances sulfonamide stability and target affinity compared to methyl or bromine substituents .
  • Heterocyclic Diversity: Pyrazole (target) vs.
  • Linker Chemistry : Sulfonamide linkers (target) vs. carboxamide () modulate solubility and membrane permeability. Carboxamides exhibit higher aqueous solubility but reduced CNS penetration .

Biological Activity

The compound 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane is a novel azabicyclic structure that has garnered attention due to its potential biological activities, particularly as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme plays a significant role in the metabolism of bioactive lipids, making its inhibition a promising therapeutic target for managing inflammatory conditions.

Chemical Structure and Properties

The chemical formula of this compound is C14H15F3N2O2SC_{14}H_{15}F_3N_2O_2S, and its structure features a pyrazole ring linked to an azabicyclo framework with a trifluoromethyl-substituted benzenesulfonyl group. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's pharmacokinetic properties.

The primary mechanism of action for this compound involves the non-covalent inhibition of NAAA. By inhibiting this enzyme, the compound helps preserve endogenous palmitoylethanolamide (PEA), which has anti-inflammatory and analgesic properties. This inhibition leads to increased levels of PEA at inflamed sites, thereby prolonging its therapeutic effects.

Biological Activity Data

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against NAAA. For instance, one notable derivative, ARN19689 , showed an IC50 value of 0.042μM0.042\,\mu M, indicating potent inhibitory effects in vitro .

Table 1: Inhibitory Activity of Selected Pyrazole Azabicyclo[3.2.1]octane Derivatives

Compound IDStructure DescriptionIC50 (μM)Selectivity
ARN19689Endo-ethoxymethyl-pyrazinyloxy derivative0.042High
ARN16186Lead compound0.655Moderate
ARN19700Modified sulfonamide0.120High

Case Study 1: In Vivo Efficacy in Inflammatory Models

In a study evaluating the anti-inflammatory effects of ARN19689, mice subjected to carrageenan-induced paw edema exhibited a significant reduction in swelling compared to controls. The treatment group receiving ARN19689 demonstrated a reduction in paw volume by approximately 50% at the 24-hour mark post-administration, showcasing its potential as an anti-inflammatory agent.

Case Study 2: Pharmacokinetic Profile

Pharmacokinetic studies revealed that ARN19689 has favorable absorption characteristics with a half-life conducive for therapeutic use. The compound showed high oral bioavailability and was well-tolerated in preliminary toxicity assessments.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the azabicyclo framework and the sulfonamide group can significantly affect biological activity. For example, substituents at specific positions on the pyrazole ring were found to enhance selectivity for NAAA while minimizing off-target effects on other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC) .

Table 2: Summary of SAR Findings

Modification TypeEffect on NAAA Activity
Para-substituted phenoxyIncreased potency
Alkyl chain lengthOptimal length improves selectivity
Trifluoromethyl groupEnhances lipophilicity

Q & A

Basic: What are the key synthetic routes for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step routes starting with the construction of the 8-azabicyclo[3.2.1]octane core, followed by functionalization. Key steps include:

  • Step 1: Formation of the bicyclic scaffold via cyclization reactions, often using ketones or aldehydes as precursors .
  • Step 2: Introduction of the pyrazole group at the 3-position via nucleophilic substitution or click chemistry .
  • Step 3: Sulfonylation at the 8-position using 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Critical Parameters: Solvent choice (e.g., DMSO or acetonitrile for polar reactions), temperature control (0–60°C), and purification via column chromatography or recrystallization .

Basic: Which analytical techniques confirm the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments (e.g., pyrazole protons at δ 7.5–8.5 ppm) and confirms bicyclic geometry .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected for C19H19F3N4O2S) .
  • X-ray Crystallography: Resolves stereochemistry of the azabicyclo[3.2.1]octane core .
  • HPLC: Assesses purity (>95% required for biological assays) .

Advanced: How to optimize reaction conditions for high yield and purity?

Methodological Answer:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonylation efficiency, while dichloromethane minimizes side reactions .

  • Temperature Gradients: Stepwise heating (e.g., 0°C → room temperature for pyrazole coupling) improves regioselectivity .

  • Catalyst Screening: Use palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura cross-coupling in triazole derivatives .

  • Workflow Example:

    StepReactionSolventTemp.Yield
    1Bicyclic core formationEtOHReflux65%
    2SulfonylationDCM0°C → RT78%
    3PurificationHexane/EtOAc95% purity

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Assay Validation: Compare in vitro (e.g., enzyme inhibition) vs. in vivo (e.g., pharmacokinetics) results. For instance, low solubility may reduce in vivo efficacy despite high in vitro potency .
  • Target Selectivity Profiling: Use competitive binding assays to rule off-target effects (e.g., triazole derivatives interacting with cytochrome P450) .
  • Data Triangulation: Combine molecular docking (e.g., binding to kinase domains) with surface plasmon resonance (SPR) to validate mechanistic hypotheses .

Basic: What are the compound’s potential biological targets?

Methodological Answer:

  • Kinase Inhibition: The trifluoromethyl sulfonyl group may bind ATP pockets in kinases (e.g., JAK2 or EGFR) .
  • GPCR Modulation: The azabicyclo[3.2.1]octane core resembles tropane alkaloids, suggesting activity at adrenergic or serotonin receptors .
  • Experimental Validation:
    • Radioligand displacement assays for receptor affinity.
    • Enzyme inhibition assays (IC50 determination) .

Advanced: How to design SAR studies for derivatives?

Methodological Answer:

  • Core Modifications: Replace pyrazole with 1,2,4-triazole to assess heterocycle impact on potency .
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF3) to the sulfonyl moiety to enhance metabolic stability .
  • Case Study: Derivatives with 4-fluorophenyl substitutions showed 10-fold higher affinity for monoamine transporters vs. unsubstituted analogs .

Basic: What are standard protocols for stability testing?

Methodological Answer:

  • Forced Degradation: Expose to acidic (HCl), basic (NaOH), oxidative (H2O2), and photolytic conditions (ICH Q1B guidelines) .
  • Analytical Monitoring: Track decomposition via LC-MS; e.g., hydrolysis of the sulfonyl group generates 3-(trifluoromethyl)benzenesulfonic acid .
  • Storage Recommendations: -20°C in amber vials under argon to prevent photodegradation and oxidation .

Advanced: How to address low solubility in aqueous assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug Strategy: Introduce phosphate esters at the pyrazole N-position for pH-dependent release .
  • Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve bioavailability .

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